An In-depth Technical Guide to 2-Bromo-4-fluoro-1-nitrobenzene: A Keystone Building Block in Synthetic Chemistry
An In-depth Technical Guide to 2-Bromo-4-fluoro-1-nitrobenzene: A Keystone Building Block in Synthetic Chemistry
For distribution to researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of 2-Bromo-4-fluoro-1-nitrobenzene, a trifunctionalized aromatic compound pivotal to advancements in medicinal chemistry, agrochemical synthesis, and materials science. As a Senior Application Scientist, my objective is to deliver not just a datasheet, but a field-proven perspective on the strategic application of this versatile intermediate. We will delve into its core properties, explore the causality behind its reactivity, and provide a practical experimental protocol that underscores its synthetic utility.
Core Compound Identification and Properties
Accurate identification is the foundation of reproducible science. 2-Bromo-4-fluoro-1-nitrobenzene is definitively identified by CAS Number 700-36-7 .[1][2][3][4][5][6] It is crucial for researchers to distinguish this isomer from its positional isomer, 3-Bromo-4-fluoronitrobenzene (also known as 2-Bromo-1-fluoro-4-nitrobenzene), which is assigned CAS Number 701-45-1.[7][8][9][10][11]
Physicochemical and Safety Data Summary
The compound's physical properties are essential for planning experiments, from reaction setup to purification. The following table summarizes its key characteristics.
| Property | Value | Source(s) |
| CAS Number | 700-36-7 | [1][2][3][4][5][6] |
| Molecular Formula | C₆H₃BrFNO₂ | [1][2] |
| Molecular Weight | 220.00 g/mol | [1][5] |
| Appearance | White to light yellow/green powder or crystal | [3][6][12] |
| Melting Point | 41.0 to 45.0 °C | [6] |
| Purity | Typically >98.0% (GC) | [4][6] |
| IUPAC Name | 2-bromo-4-fluoro-1-nitrobenzene | [5] |
| Synonyms | 1-Bromo-5-fluoro-2-nitrobenzene | [3][5] |
| GHS Pictogram | GHS07 (Harmful) | |
| Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) |
The Synthetic Chemist's Perspective: Reactivity and Strategic Value
The utility of 2-Bromo-4-fluoro-1-nitrobenzene stems from the distinct reactivity conferred by its three functional groups on the aromatic ring. The nitro group is a powerful electron-withdrawing group, which significantly activates the ring towards nucleophilic aromatic substitution (SNAr). This activation is most pronounced at the positions ortho and para to the nitro group.
This electronic arrangement creates a hierarchy of reactivity for the two halogen substituents. The fluorine atom at C-4 is para to the nitro group and is thus highly activated and the preferred site for nucleophilic attack. The bromine atom at C-2 is ortho to the nitro group, also activated, but typically less labile than fluorine in SNAr reactions under many conditions. This differential reactivity is a cornerstone of its strategic value, allowing for sequential and site-selective substitutions.
Key Synthetic Transformations:
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Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.[13] This allows for the facile introduction of a wide range of nucleophiles (e.g., amines, alcohols, thiols) at the C-4 position.
-
Cross-Coupling Reactions: The bromo group at C-2 serves as a robust handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[12] This enables the formation of carbon-carbon or carbon-heteroatom bonds, building molecular complexity.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative. This transformation opens up a vast array of subsequent reactions, including diazotization, amide bond formation, and the synthesis of heterocyclic structures like benzimidazoles.[3]
This trifunctional nature makes the compound a highly sought-after intermediate for constructing complex molecules, particularly in the pharmaceutical and agrochemical industries.[12][14]
Experimental Protocol: Site-Selective Nucleophilic Aromatic Substitution (SNAr)
This protocol details a representative SNAr reaction, demonstrating the selective displacement of the fluoride atom. This procedure is a self-validating system; successful execution, confirmed by standard analytical methods (TLC, LC-MS), validates the principles of reactivity discussed.
Objective: To synthesize 2-bromo-1-nitro-4-(pyrrolidin-1-yl)benzene via selective nucleophilic substitution of the fluorine atom on 2-bromo-4-fluoro-1-nitrobenzene.
Materials and Reagents:
-
2-Bromo-4-fluoro-1-nitrobenzene (CAS 700-36-7), >98% purity
-
Pyrrolidine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc), reagent grade
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Deionized water
Step-by-Step Methodology:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-4-fluoro-1-nitrobenzene (2.20 g, 10.0 mmol).
-
Solvent and Base Addition: Add anhydrous DMF (40 mL) to the flask and stir until the starting material is fully dissolved. Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq). The base acts as a scavenger for the HF generated during the reaction.
-
Nucleophile Addition: Add pyrrolidine (1.0 mL, 12.0 mmol, 1.2 eq) to the stirring suspension dropwise at room temperature.
-
Reaction Execution: Heat the reaction mixture to 80 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Workup and Extraction: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure 2-bromo-1-nitro-4-(pyrrolidin-1-yl)benzene.
Workflow Visualization
The following diagram illustrates the logical flow of the described SNAr protocol.
Mechanistic Rationale
The diagram below outlines the SNAr mechanism, highlighting the key role of the electron-withdrawing nitro group.
Conclusion
2-Bromo-4-fluoro-1-nitrobenzene (CAS 700-36-7) is more than a mere chemical intermediate; it is an enabling tool for chemical innovation. Its well-defined reactivity profile, characterized by site-selective substitution and amenability to cross-coupling, provides chemists with a reliable and versatile platform for the synthesis of complex target molecules. A thorough understanding of its properties and the causality behind its reactivity is essential for its effective application in research and development, particularly within the pharmaceutical and agrochemical sectors.
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-
16.3: Other Aromatic Substitutions - Chemistry LibreTexts. (URL: [Link])
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